Ethyl 3-bromo-2-cyano-4-methylbenzoate
Overview
Description
Ethyl 3-bromo-2-cyano-4-methylbenzoate is a chemical compound widely used in scientific research due to its diverse applications. This versatile material offers immense potential for studying reactions and synthesizing novel compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-cyano-4-methylbenzoate typically involves the bromination of 2-cyano-4-methylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-4-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Oxidation Reactions: Potassium permanganate (KMnO4) is a common oxidizing agent.
Major Products Formed
Substitution Reactions: Products include ethyl 3-iodo-2-cyano-4-methylbenzoate.
Reduction Reactions: Products include ethyl 3-amino-2-cyano-4-methylbenzoate.
Oxidation Reactions: Products include ethyl 3-bromo-2-cyano-4-carboxybenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-cyano-2-methylbenzoate
- Ethyl 3-chloro-2-cyano-4-methylbenzoate
- Ethyl 3-bromo-2-cyano-4-ethylbenzoate
Uniqueness
Ethyl 3-bromo-2-cyano-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both a bromine atom and a cyano group allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-5-4-7(2)10(12)9(8)6-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMTHYIBLUJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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